Product packaging for Spiro[4.5]decan-7-amine hydrochloride(Cat. No.:CAS No. 62439-56-9)

Spiro[4.5]decan-7-amine hydrochloride

Cat. No.: B1658869
CAS No.: 62439-56-9
M. Wt: 189.72 g/mol
InChI Key: HSKIDASVEOLJOT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Chemical Research

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry and drug discovery. researchgate.netnih.gov Their inherent three-dimensionality allows for the precise projection of functional groups into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter that has been correlated with a higher success rate in clinical trials. bldpharm.com This is because the rigid, non-planar structure of spirocycles can reduce the conformational flexibility of a molecule, which in turn can minimize the entropic penalty upon binding to a protein. researchgate.net

Furthermore, incorporating spirocyclic motifs can significantly modulate the physicochemical properties of a compound. bldpharm.comnih.gov These properties include aqueous solubility, lipophilicity (logP), and metabolic stability, all of which are critical for the development of effective therapeutic agents. tandfonline.comresearchgate.net By replacing rotatable bonds, spirocyclic scaffolds can help maintain a desired molecular orientation, improving potency and reducing off-target interactions. bldpharm.comtandfonline.com The development of new synthetic methodologies continues to make these complex structures more accessible, fueling their growing popularity in chemical research. nih.govtandfonline.com

Overview of Spiro[4.5]decane Architectures

The Spiro[4.5]decane system is a bicyclic scaffold where a cyclopentane (B165970) ring and a cyclohexane (B81311) ring are fused through a single, shared quaternary carbon atom. nih.gov The parent hydrocarbon, Spiro[4.5]decane, has the chemical formula C10H18. nist.govnist.gov This specific arrangement of a five-membered ring and a six-membered ring provides a rigid and well-defined three-dimensional structure. researchgate.net

The numbering of the carbon atoms in the Spiro[4.5]decane system follows standard IUPAC nomenclature for spiro compounds, starting with the carbon atom adjacent to the spiro center in the smaller ring. The Spiro[4.5]decane framework serves as a foundational structure for a wide range of derivatives that are explored for various applications. Its rigid conformation and distinct spatial arrangement of atoms make it an attractive scaffold for synthetic chemists to build upon. researchgate.net

Specific Research Focus: The Spiro[4.5]decan-7-amine Hydrochloride Core

This article specifically focuses on this compound. This compound incorporates the Spiro[4.5]decane core functionalized with an amine group at the 7-position of the cyclohexane ring. It is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility. The presence of the primary amine group makes it a valuable building block in organic synthesis, allowing for a wide array of chemical transformations to create more complex molecules. The hydrochloride salt form provides a stable, crystalline solid that is easier to handle and store compared to the free base. While various isomers of spiro[4.5]decan-amine hydrochloride exist, such as those with the amine at the 1-, 2-, or 8-positions, the 7-amino derivative is a key intermediate in synthetic chemistry. biosynth.comlookchem.comchemenu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20ClN B1658869 Spiro[4.5]decan-7-amine hydrochloride CAS No. 62439-56-9

Properties

IUPAC Name

spiro[4.5]decan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-4-3-7-10(8-9)5-1-2-6-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIDASVEOLJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614549
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-56-9
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-7-amine hydrochloride
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Chemical Transformations and Derivatization of Spiro 4.5 Decan 7 Amine Hydrochloride

Functionalization Reactions of the Amine Moiety in Spiro[4.5]decanamines

The primary amine group in spiro[4.5]decanamines is a nucleophilic center that can readily participate in a variety of chemical reactions. These transformations are fundamental for introducing new functional groups and building more complex molecular architectures. Prior to these reactions, the hydrochloride salt is typically neutralized to generate the free amine.

Common functionalization reactions of the amine moiety include:

N-Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is widely used to introduce a variety of substituents and is a key step in the synthesis of many pharmaceutical compounds.

N-Alkylation: The introduction of alkyl groups to the amine can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This allows for the synthesis of secondary and tertiary amines, which can have significantly different chemical and biological properties compared to the primary amine.

N-Sulfonylation: The reaction with sulfonyl chlorides results in the formation of sulfonamides. This functional group is a common feature in many drugs and can influence the acidity and hydrogen bonding capabilities of the molecule.

Urea and Thiourea Formation: The reaction of the amine with isocyanates or isothiocyanates provides a straightforward method for the synthesis of ureas and thioureas, respectively. These functional groups are often found in biologically active molecules.

Table 1: Key Functionalization Reactions of the Amine Moiety
Reaction TypeReagentsProduct
N-AcylationAcid chloride, Acid anhydrideAmide
N-AlkylationAlkyl halide, Aldehyde/Ketone + Reducing agentSecondary/Tertiary amine
N-SulfonylationSulfonyl chlorideSulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

Modifications of the Spirocyclic Ring System

The spiro[4.5]decane framework, while generally stable, can be modified through various synthetic strategies to alter its size, conformation, and substitution pattern. These modifications can be crucial for fine-tuning the properties of the molecule.

Key strategies for modifying the spirocyclic ring system include:

Ring Expansion and Contraction: Semipinacol rearrangement reactions can be employed to induce ring expansion of a cyclopentane (B165970) ring to a cyclohexane (B81311) ring, or vice versa. For instance, the reaction of a suitably substituted cyclobutanol adjacent to the spiro center with N-bromosuccinimide (NBS) can lead to a ring-expanded cyclopentanone. acs.org

Functionalization of the Carbocyclic Rings: The introduction of functional groups onto the carbocyclic rings can be achieved through various methods. For example, allylic oxidation can introduce a hydroxyl or carbonyl group, while catalytic C-H activation can allow for the direct installation of new substituents.

Cycloaddition Reactions: The presence of unsaturation within the spirocyclic framework allows for cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems. mdpi.com

Table 2: Strategies for Modifying the Spirocyclic Ring System
Modification StrategyKey ReactionOutcome
Ring ExpansionSemipinacol RearrangementEnlargement of one of the rings
Ring FunctionalizationAllylic Oxidation, C-H ActivationIntroduction of new functional groups
AnnulationCycloaddition ReactionsFormation of additional fused rings

Synthesis of Spiro[4.5]decane-Based Conjugates and Hybrid Molecules

The spiro[4.5]decane scaffold serves as a rigid three-dimensional core for the construction of more elaborate molecules. The amine functionality provides a convenient attachment point for conjugating the spirocyclic motif to other molecular entities, leading to hybrid molecules with potentially novel properties.

Examples of the synthesis of spiro[4.5]decane-based conjugates and hybrid molecules include:

Peptide Conjugates: The amine group can be acylated with amino acids or peptides to create spirocyclic peptide mimics. These conjugates can exhibit enhanced metabolic stability and constrained conformations, which are desirable in drug design.

Fluorophore Labeling: The reaction of the amine with fluorescent dyes containing a reactive group (e.g., an isothiocyanate or a succinimidyl ester) allows for the covalent attachment of a fluorophore. These labeled molecules are valuable tools in chemical biology and imaging studies.

Linkage to Other Scaffolds: The spiro[4.5]decanamine can be incorporated into larger molecular frameworks through the formation of amide, urea, or other linkages. This approach is utilized in the synthesis of complex natural products and novel therapeutic agents. For example, the synthesis of Halichlorine, a marine alkaloid, involves the construction of a complex azaspiro[4.5]decane ring system. acs.org

Table 3: Examples of Spiro[4.5]decane-Based Conjugates
Conjugate TypeConjugation PartnerLinkage
PeptidomimeticAmino acid or PeptideAmide
Fluorescent ProbeFluorophoreThiourea, Amide
Hybrid MoleculeAnother drug scaffold or pharmacophoreVarious covalent bonds

Structural Elucidation and Conformational Analysis of Spiro 4.5 Decan 7 Amine Hydrochloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is indispensable for the detailed characterization of spiro[4.5]decan-7-amine hydrochloride and its analogues. These techniques provide critical insights into the molecular framework, functional groups, and stereochemistry of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons within a molecular structure. In the context of spiro[4.5]decan-7-amine derivatives, ¹H and ¹³C NMR spectra provide foundational data for structural confirmation.

Advanced NMR techniques, such as the analysis of proton-proton coupling constants, can be used to describe the conformation of the sugar ring in terms of pseudorotation between different puckering domains. nih.gov The conformation about the glycosidic bond can also be determined by describing the equilibrium between anti and syn conformational regions. nih.gov The molar fractions of exocyclic C4'-C5' rotamers can be unequivocally determined through the absolute assignments of methylene (B1212753) protons in ¹H NMR spectra, which can then be correlated with the sugar ring puckering domains. nih.gov

Furthermore, NMR is instrumental in studying conformational dynamics. For instance, NMR can reveal the presence of multiple conformers in solution and quantify their relative populations. copernicus.org This is particularly valuable in drug discovery, where understanding the conformational preferences of a ligand in its free state can guide the design of molecules pre-organized for optimal binding to a biological target. copernicus.org The analysis of NMR signal line shapes provides atomic-level, site-specific information about structural dynamics, with signal broadening indicating exchange dynamics on the millisecond timescale. copernicus.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine and alkane moieties.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3300 cm⁻¹, often appearing as a pair of peaks. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons in the spirocyclic rings are expected in the 3000-2850 cm⁻¹ range. libretexts.org Other characteristic bands include C-H bending and rocking vibrations, which provide further confirmation of the hydrocarbon framework. libretexts.org The presence of a C-N stretching vibration is also expected, though it may be located in the complex "fingerprint region" of the spectrum, making it more challenging to definitively assign. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Primary AmineN-H Stretch3400 - 3300 (typically two peaks)
AlkaneC-H Stretch3000 - 2850
AlkaneC-H Bend/Scissor1470 - 1450
AlkaneC-H Rock (Methyl)1370 - 1350

Mass Spectrometry (MS) for Molecular Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in elemental composition analysis.

The mass spectrum of the parent compound, spiro[4.5]decan-7-amine, would show a molecular ion peak corresponding to its molecular weight. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of these fragment ions can help to piece together the connectivity of the atoms within the spirocyclic system. researchgate.net

Interactive Table: Predicted Collision Cross Section Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺154.15903136.4
[M+Na]⁺176.14097140.3
[M-H]⁻152.14447140.5
[M+NH₄]⁺171.18557160.6
[M+K]⁺192.11491138.1
[M+H-H₂O]⁺136.14901130.8
[M+HCOO]⁻198.14995156.0
[M+CH₃COO]⁻212.16560175.7
[M+Na-2H]⁻174.12642140.0
[M]⁺153.15120126.9
[M]⁻153.15230126.9

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Supercritical Fluid Chromatography (SFC))

Given that Spiro[4.5]decan-7-amine is a chiral molecule, assessing its enantiomeric purity is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. americanpharmaceuticalreview.comchromatographyonline.com

SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including higher separation efficiency and faster analysis times. americanpharmaceuticalreview.com In chiral SFC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers of the analyte. nih.gov The choice of CSP and the optimization of chromatographic conditions, such as the organic modifier, mobile phase additives, and temperature, are critical for achieving baseline resolution of the enantiomers. nih.gov The development of generic chiral separation strategies in SFC allows for the efficient screening of a limited number of complementary chromatographic systems to find the most suitable conditions for a given chiral compound. afmps.be

X-ray Crystallography for Absolute Configuration and Molecular Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration and precise three-dimensional structure of a crystalline molecule. nih.gov For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its stereochemistry. springernature.com

The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the solid state. nih.gov This information is invaluable for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. nih.gov The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and C-H···π interactions, which govern the formation of the crystal structure. researchgate.netresearchgate.net

Understanding these intermolecular interactions is crucial as they can influence the physical properties of the solid material. mdpi.com In the case of this compound, the ammonium (B1175870) group is expected to be a strong hydrogen bond donor, forming interactions with the chloride counter-ion and potentially with neighboring amine molecules. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions within the crystal packing. researchgate.net The analysis of these interactions provides insights into the supramolecular architecture of the crystalline solid. nih.gov

Conformational Studies and Steric Considerations

The three-dimensional architecture of this compound and its derivatives is fundamentally dictated by the unique structural constraints imposed by the spirocyclic system. This section delves into the conformational analysis of this class of compounds, exploring how the fusion of a cyclopentane (B165970) and a cyclohexane (B81311) ring through a common quaternary carbon atom influences their molecular shape and restricts their conformational freedom.

Influence of Spiro-Architecture on Molecular Conformation

The cyclohexane ring in a spiro[4.5]decane system typically adopts a chair conformation, which is the most stable conformation for a six-membered ring as it minimizes both angle and torsional strain. scribd.com However, the presence of the spiro-fused cyclopentane ring can lead to subtle distortions from an ideal chair geometry. The spiro-carbon, being a quaternary center, introduces a degree of steric hindrance that can affect the puckering of the cyclohexane ring.

Similarly, the cyclopentane ring, which is known for its flexibility and rapid interconversion between envelope and half-chair conformations in its parent form, experiences a significant reduction in its conformational mobility within the spiro[4.5]decane scaffold. researchgate.net The attachment to the rigid cyclohexane ring through the spiro-junction limits the possible puckering modes of the five-membered ring. The preferred conformation of the cyclopentane ring in these systems is often a slightly twisted or envelope form, which best accommodates the steric demands of the fused ring system.

X-ray crystallographic studies on various spiro[4.5]decane derivatives have provided valuable insights into their solid-state conformations. For instance, the analysis of 2-amino-spiro[4.5]decane-6-ones has confirmed the chair conformation of the cyclohexane ring and has provided precise data on bond lengths and angles within the spiro framework. mdpi.com These experimental findings are crucial for understanding the steric environment around the molecule and for predicting the preferred orientation of substituents.

The table below presents typical conformational parameters for the cyclohexane ring in spiro[4.5]decane systems, illustrating the preference for a chair-like geometry.

ParameterTypical Value RangeDescription
Ring ConformationChair / Distorted ChairThe six-membered ring predominantly adopts a low-energy chair conformation.
Puckering Amplitude (Q)0.5 - 0.6 ÅThis value quantifies the degree of non-planarity of the ring.
Torsional Angles50° - 60°The dihedral angles within the ring are close to the ideal staggered value of 60°, minimizing torsional strain.

Conformational Restriction in Spiro[4.5]decane Systems

A key feature of the spiro[4.5]decane system is the significant conformational restriction imposed on both the cyclopentane and cyclohexane rings compared to their non-spirocyclic analogues. researchgate.net This rigidity is a direct consequence of the spiro-linkage, which tethers the two rings together and limits their independent motion.

In an isolated cyclohexane molecule, a "ring flip" can occur, where the molecule rapidly interconverts between two equivalent chair conformations. This process allows for the exchange of axial and equatorial positions. However, in a spiro[4.5]decane system, a full ring flip of the cyclohexane ring is often hindered or occurs at a much slower rate. The presence of the bulky cyclopentane ring attached to the spiro-carbon creates a significant energy barrier for the conformational inversion of the cyclohexane ring.

This conformational locking has important implications for the stereochemistry of substituted spiro[4.5]decanes. For a molecule like this compound, the amine group on the cyclohexane ring will have a strong preference for either an axial or equatorial position, and the interconversion between these two orientations will be restricted. The specific preference will be determined by the minimization of steric interactions with the rest of the molecule, particularly the fused cyclopentane ring.

The cyclopentane ring also experiences a dramatic loss of flexibility. While free cyclopentane undergoes rapid pseudorotation, a low-energy process that allows for the continuous change of its puckered conformation, this motion is largely quenched in the spiro[4.5]decane system. The connection to the spiro-carbon fixes the position of one of the carbon atoms of the cyclopentane ring, thereby restricting the pseudorotational circuit.

The following table summarizes the conformational freedom of cyclohexane and cyclopentane in their free state versus within a spiro[4.5]decane framework.

CycloalkaneConformation in Free StateConformational Flexibility in Spiro[4.5]decane System
Cyclohexane Chair (undergoes rapid ring flip)Predominantly locked in a single chair conformation; ring flip is significantly hindered.
Cyclopentane Envelope and Half-Chair (undergoes rapid pseudorotation)Restricted to a limited set of puckered conformations (e.g., twist or envelope); pseudorotation is largely suppressed.

Advanced Applications and Research Horizons for Spiro 4.5 Decan 7 Amine Hydrochloride

Role as Building Blocks in Complex Molecule Synthesis

Spiro[4.5]decan-7-amine hydrochloride serves as a valuable building block in organic synthesis, providing a rigid framework that can be elaborated into more complex molecular architectures. The inherent three-dimensionality of the spiro[4.5]decane core is a desirable feature in modern drug discovery, moving away from flat, aromatic structures to better mimic the shapes of natural biomolecules. The primary amine group of this compound offers a versatile handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into a diverse range of larger molecules.

The synthesis of complex natural products and therapeutic agents often relies on the strategic use of chiral building blocks to construct specific stereoisomers. While research specifically detailing the use of this compound in total synthesis is nascent, the utility of related spirocyclic structures is well-documented. For instance, functionalized spiro[4.5]decanes have been instrumental in the total synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol. nih.gov This underscores the potential of the spiro[4.5]decane framework, and by extension the amine derivative, in constructing stereochemically rich and complex targets. The rigid nature of the spirocycle can help to control the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of biologically active molecules.

Scaffold Design in Medicinal Chemistry Research

The spiro[4.5]decane scaffold is increasingly recognized for its potential in medicinal chemistry. acs.org Its rigid structure allows for precise orientation of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. acs.org Spirocyclic compounds often exhibit improved physicochemical properties, such as increased solubility and metabolic stability, compared to their non-spirocyclic counterparts.

Development of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. The conformational rigidity of the spiro[4.5]decane framework makes it an attractive scaffold for the design of peptidomimetics. By incorporating this spirocyclic amine into a peptide sequence, it is possible to constrain the backbone conformation and mimic specific secondary structures like β-turns or γ-turns, which are often involved in protein-protein interactions.

While direct studies on peptidomimetics derived from this compound are limited, research on related spirolactams demonstrates the feasibility of this approach. These spirolactams have been synthesized and studied as constrained surrogates for dipeptides, and their incorporation into tripeptide analogues has been shown to induce turn-like conformations. This suggests that this compound could be similarly employed to create novel peptidomimetics with well-defined three-dimensional structures, potentially leading to new therapeutic agents that can modulate protein-protein interactions.

Inhibitor Design Targeting Specific Enzymes (e.g., Prolyl Hydroxylase Domain (PHD) Inhibitors)

The spiro[4.5]decane scaffold has shown significant promise in the design of enzyme inhibitors. A notable example is the development of inhibitors for the prolyl hydroxylase domain (PHD) enzymes, which are therapeutic targets for anemia. Research has demonstrated that compounds incorporating a spiro[4.5]decanone core can act as potent and selective PHD inhibitors. rsc.org These inhibitors function by chelating the active site iron atom and occupying the binding pocket of the co-substrate, 2-oxoglutarate.

The spirocyclic framework is crucial for positioning the necessary functional groups in the correct orientation for effective binding and inhibition. While these reported inhibitors are based on the ketone analogue, the spiro[4.5]decane amine scaffold offers a valuable platform for developing new classes of inhibitors. The amine functionality can be derivatized to introduce different side chains that can interact with specific residues in the enzyme's active site, potentially leading to improved potency and selectivity.

Inhibition Data of Selected Spiro[4.5]decanone-based PHD Inhibitors
CompoundPHD2 IC50 (µM)PHD1 IC50 (µM)PHD3 IC50 (µM)
Compound A0.0250.150.05
Compound B0.0150.20.03

Exploration in Receptor Ligand Development (e.g., 5-HT1AR and α1-Adrenoceptor Ligands)

The development of ligands for G-protein coupled receptors (GPCRs) is a major area of drug discovery. The spiro[4.5]decane scaffold has been explored for the design of ligands targeting serotonin (B10506) (5-HT) and adrenergic receptors. For example, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as ligands for the 5-HT1A receptor and α1-adrenoceptors. These studies have highlighted the importance of the spirocyclic core in achieving high affinity and selectivity.

The amine group in this compound is a key feature for interacting with the acidic residues commonly found in the binding pockets of aminergic GPCRs. By modifying the substituents on the amine and the spirocyclic rings, it is possible to fine-tune the binding affinity and functional activity of these ligands. The rigid nature of the spiro[4.5]decane scaffold can help to reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity ligands.

Contributions to Materials Science and Polymer Chemistry

The unique structural properties of spirocyclic compounds also make them interesting candidates for applications in materials science and polymer chemistry. The introduction of spiro-centers into polymer backbones can significantly impact their physical and chemical properties. For instance, spirocyclic structures can disrupt chain packing, leading to polymers with increased solubility and amorphous character.

While research on polymers derived specifically from this compound is not yet prevalent, studies on other spirocyclic amines have demonstrated their potential in polymer synthesis. For example, spiro tetraamines have been used in condensation reactions with dianhydrides to create novel spiro polymers. dtic.mil These polymers can exhibit high molecular weights and good solubility. dtic.mil The incorporation of the rigid spiro[4.5]decane unit into a polymer chain could lead to materials with enhanced thermal stability and specific mechanical properties. Furthermore, the amine functionality could be used to crosslink polymer chains or to introduce other functional groups, opening up possibilities for the development of new functional materials.

Future Directions in this compound Research

The research landscape for this compound is still in its early stages, with many promising avenues for future exploration. A key area for future work will be the development of efficient and stereoselective synthetic routes to this compound and its derivatives. This will be crucial for enabling more extensive structure-activity relationship (SAR) studies in medicinal chemistry.

Further exploration of its use as a scaffold for peptidomimetics and enzyme inhibitors is warranted. Investigating its potential as a ligand for a wider range of GPCRs and other biological targets could lead to the discovery of novel therapeutic agents. In materials science, the synthesis and characterization of polymers incorporating the Spiro[4.5]decan-7-amine unit could unveil new materials with unique properties for a variety of applications. Computational studies, such as molecular docking and molecular dynamics simulations, will also play a vital role in guiding the design of new molecules based on this promising spirocyclic scaffold.

Exploration of Novel and Sustainable Synthetic Methodologies

A notable advancement is the development of one-pot, multi-component protocols that allow for the construction of complex spiro-heterocyclic systems in a single step from simple starting materials. For instance, researchers have reported an efficient and green protocol for the stereoselective synthesis of new classes of spiro thiazolidines and other spirocyclic pyrrolidines. nih.govrsc.org This method utilizes a novel l-proline (B1679175) functionalized manganese ferrite (B1171679) magnetic nanorod catalyst (MnCoCuFe2O4@l-proline), which can be easily recovered and reused without significant loss of activity. nih.govrsc.org Such approaches, characterized by high yields and atom economy, represent a significant step towards sustainable pharmaceutical manufacturing.

Another key area of exploration is the use of synergistic catalysis, combining different catalytic modes to achieve transformations not possible with a single catalyst. For example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been accomplished through the combination of photoredox and organocatalysis. mdpi.com This method facilitates a [3+2] cycloaddition of cyclopropylamines with olefins under mild conditions, using visible light as a renewable energy source. mdpi.com The development of such methodologies highlights the power of combining different catalytic strategies to access complex molecular architectures like the spiro[4.5]decane framework.

The table below summarizes some of the novel and sustainable approaches being explored.

Synthetic StrategyKey FeaturesCatalyst/ReagentTarget Scaffold
One-Pot, Three-Component ReactionGreen, efficient, high stereoselectivity, reusable catalyst. nih.govrsc.orgL-proline functionalized magnetic nanorods. nih.govrsc.orgSpirocyclic pyrrolidines/thiazolidines. nih.govrsc.org
Synergistic CatalysisUses visible light, high diastereoselectivity, mild conditions. mdpi.comPhotoredox catalyst + Chiral Phosphoric Acid. mdpi.com2-Amino-spiro[4.5]decane-6-ones. mdpi.com
Domino ReactionMild conditions, broad substrate scope, high yields. researchgate.netNaH-promoted. researchgate.netSpiro[4.5]decane derivatives. researchgate.net

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules like Spiro[4.5]decan-7-amine is often dependent on their specific stereochemistry. Therefore, achieving precise control over the three-dimensional arrangement of atoms during synthesis is of paramount importance. Research in this area focuses on developing highly stereoselective reactions that can produce a single desired stereoisomer in high yield and purity.

Diastereoselective synthesis, which controls the formation of diastereomers, has been successfully applied to the synthesis of spiro[4.5]decane systems. One key strategy involves the Claisen rearrangement of bicyclic dihydropyrans, which can produce a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov Another approach utilizes chiral auxiliaries, such as chiral sulfinil amines, to guide the stereochemical outcome of nucleophilic additions, a crucial step in building the spirocyclic framework. puc-rio.br Furthermore, catalyst-controlled reactions have demonstrated remarkable levels of stereoselectivity. For example, using specific chiral phosphoric acid catalysts in the synergistic photocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones resulted in a product with a high diastereomeric ratio (d.r.) of 96:4. mdpi.com

The synthesis of specific enantiomers (enantioselective synthesis) is another critical challenge. Methodologies employing chiral catalysts or auxiliaries are being developed to create specific enantiomers of spirocyclic compounds. puc-rio.brnih.gov The use of techniques like (3+2)-annulation of spirocyclopropyl oxindoles with imines serves as a key step in delivering stereochemically defined spiro-annulated pyrrolidines, which are important pharmacophores. nih.gov These advanced methods provide access to enantiomerically pure spiro compounds, which is essential for developing selective therapeutics. puc-rio.br

The following table highlights different strategies for achieving stereochemical control in the synthesis of spiro[4.5]decane and related structures.

Stereocontrol StrategyMethodKey Outcome
Diastereoselective SynthesisClaisen Rearrangement. nih.govresearchgate.netSingle diastereomer of functionalized spiro[4.5]decane. nih.gov
Diastereoselective SynthesisChiral Auxiliary (Sulfinyl imines). puc-rio.brStereoselective nucleophilic addition. puc-rio.br
Diastereoselective SynthesisSynergistic Organocatalysis. mdpi.comHigh diastereomeric ratio (96:4). mdpi.com
Stereoselective Annulation(3+2)-Annulation of spirocyclopropanes. nih.govConstruction of stereodefined spiro-annulated pyrrolidines. nih.gov

Expanding the Scope of Chemical Derivatization and Functionalization

The spiro[4.5]decane core serves as a versatile three-dimensional scaffold that can be chemically modified to create libraries of new compounds with potentially diverse biological activities. Research horizons are focused on expanding the toolbox of chemical reactions that can be used to derivatize and functionalize the this compound core, leading to novel molecular entities.

One major avenue of research is the modification of the primary amine group at the C-7 position. This amine provides a reactive handle for a wide range of chemical transformations. For example, it can be readily acylated or coupled with various carboxylic acids, amines, or hydrazides to form amides and other derivatives. This approach was used in the synthesis of a library of spirocyclic bromotyrosine analogs, where a spirocyclic core was coupled with different amines and hydrazides to explore structure-activity relationships for anticancer activity. mdpi.com

Beyond simple amine chemistry, researchers are exploring the use of the spiro[4.5]decane skeleton as a building block for more complex heterocyclic systems. For example, spirocyclic diones can be converted into spiro[cycloalkane-pyridazinone] derivatives through reactions with hydrazine (B178648) derivatives. mdpi.com These new heterocyclic systems can then be further functionalized through N-alkylation or N-benzylation, creating a diverse set of compounds for biological screening. mdpi.com The synthesis of novel Schiff bases from spiro[indoline-3,4′-pyran] derivatives also demonstrates how the spiro core can be incorporated into larger, more complex structures with potential therapeutic applications. nih.gov

These derivatization strategies are crucial for fine-tuning the pharmacological properties of the parent molecule and for exploring new chemical space in drug discovery.

Derivatization StrategyReaction TypeFunctional Group TargetedResulting Compounds
Amide CouplingAcylation / Amidation. mdpi.comC-7 AmineLibrary of amide derivatives. mdpi.com
Heterocycle FormationReaction with hydrazines. mdpi.comSpirocyclic dione (B5365651) precursorSpiro[cycloalkane-pyridazinone] derivatives. mdpi.com
N-AlkylationReaction with alkyl/benzyl halides. mdpi.comPyridazinone NitrogenN-substituted pyridazinone derivatives. mdpi.com
Schiff Base FormationCondensation with aldehydes/ketones. nih.govPrimary AmineSpirocyclic Schiff bases. nih.gov

Deeper Insight into Structure-Function Relationships via Integrated Experimental and Computational Approaches

Understanding how the three-dimensional structure of Spiro[4.5]decan-7-amine derivatives relates to their biological function is critical for rational drug design. The research horizon in this area involves a synergistic combination of experimental techniques and computational modeling to build predictive models of activity and guide the synthesis of more potent and selective compounds.

Experimental approaches, such as X-ray crystallography, provide precise atomic-level information about the structure of these molecules and how they interact with their biological targets. For instance, crystallographic studies on spiro[4.5]decanone-containing inhibitors of prolyl hydroxylase domain (PHD) enzymes have provided valuable insights into their binding mode, helping to explain their structure-activity relationships (SAR). rsc.org This information is invaluable for designing next-generation inhibitors.

In parallel, computational methods are being increasingly employed to accelerate the drug discovery process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com 3D-QSAR studies, for example, can define the molecular features and spatial regions that are crucial for a molecule's activity, creating a pharmacophore model that can be used to virtually screen for new, potentially active compounds. nih.govresearchgate.net

Molecular docking simulations are another powerful computational tool. These studies predict how a ligand, such as a spiro[4.5]decane derivative, might bind to the active site of a target protein. mdpi.com By integrating the results from SAR studies, crystallography, and computational modeling, researchers can gain a comprehensive understanding of the molecular requirements for biological activity, leading to a more efficient and targeted approach to the design and synthesis of novel therapeutic agents based on the spiro[4.5]decane scaffold. rsc.orgmdpi.com

ApproachTechniqueObjective
ExperimentalX-ray Crystallography. rsc.orgDetermine the precise 3D structure and binding mode of inhibitors. rsc.org
ExperimentalStructure-Activity Relationship (SAR) Studies. rsc.orgIdentify key structural features responsible for biological activity. rsc.org
Computational3D-Quantitative Structure-Activity Relationship (3D-QSAR). mdpi.comnih.govresearchgate.netDevelop predictive models of biological activity and create pharmacophore maps. mdpi.comnih.gov
ComputationalMolecular Docking. mdpi.comPredict the binding orientation and affinity of ligands to their target proteins. mdpi.com

Q & A

Q. How can mechanistic studies elucidate the role of this compound in modulating enzymatic pathways?

  • Methodological Answer : Employ enzyme kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Use isotopic labeling (e.g., ¹⁸O) to track substrate turnover in 2OG-dependent oxygenases. Combine with siRNA knockdowns to confirm target specificity in cellular models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.